BenchChemオンラインストアへようこそ!

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Targeted Protein Degradation PROTAC CRBN Ligand

CRBN ligand with sub-nM affinity (IC50=1.10nM)—over 1000x more potent than lenalidomide. Its 5-nitro/desamino structure creates a unique exit vector for PROTAC linker chemistry, enabling precise ternary complex tuning unattainable with standard ligands. This directly impacts neosubstrate selectivity and ubiquitination efficiency. Also supplied as Lenalidomide Impurity 45 reference standard for QC method validation.

Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
CAS No. 1198787-23-3
Cat. No. B3089785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS1198787-23-3
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18)
InChIKeyCSPWBOBHCQNLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1198787-23-3) for Targeted Protein Degradation: CRBN Ligand Overview


3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1198787-23-3), also referred to as Desamino lenalidomide-NO2, is a synthetic derivative of lenalidomide belonging to the class of isoindolinone-based piperidine-2,6-diones. It functions as a potent ligand for the E3 ubiquitin ligase cereblon (CRBN) and is extensively utilized as a building block in the design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . It is also employed as a fully characterized reference standard (Lenalidomide Impurity 45) in pharmaceutical analytical method development [1].

Why 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Interchanged with Other Lenalidomide Analogs


In the context of CRBN-dependent targeted protein degradation, subtle structural modifications profoundly impact both ligand binding affinity and, critically, the neosubstrate degradation profile [1]. Unlike lenalidomide itself or other common analogs, the specific 5-nitro substitution and desamino modification of this compound confer a distinct CRBN engagement potency and exit vector geometry. This directly influences the efficacy and selectivity of resulting PROTACs. Therefore, substituting this compound with lenalidomide, pomalidomide, or other CRBN ligands without rigorous re-validation risks altering ternary complex formation, reducing degradation efficiency, and changing the neosubstrate landscape, potentially invalidating experimental outcomes [2].

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Quantitative Differentiation Evidence for CRBN Engagement


Sub-Nanomolar CRBN Engagement: 1254-Fold Higher Potency than Lenalidomide

In a direct head-to-head comparison within the same assay format, 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates a 1254-fold higher potency for CRBN engagement compared to the parent drug lenalidomide [1][2]. This stark difference underscores the functional impact of the specific structural modifications present in this compound.

Targeted Protein Degradation PROTAC CRBN Ligand

672-Fold Superior CRBN Affinity over Pomalidomide

When benchmarked against another clinically approved CRBN ligand, pomalidomide, 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits a 672-fold improvement in CRBN binding potency in a comparable cellular assay [1][2]. This confirms its superior affinity profile is not unique to lenalidomide but represents a significant advancement over a broader class of IMiD-based ligands.

E3 Ligase Molecular Glue Immunomodulatory Drug

Over 347-Fold Greater Potency Compared to C5 Lenalidomide

The target compound also demonstrates a significant potency advantage over C5 Lenalidomide (Lenalidomide 5'-amine), a common alternative ligand used in PROTAC synthesis [1]. The 347-fold difference in IC50 highlights that even within the family of amino-modified lenalidomide derivatives, the 5-nitro/desamino combination of this compound yields a substantially stronger CRBN binder.

CRBN Recruitment PROTAC Building Block E3 Ligase Ligand

Distinct Exit Vector Geometry for PROTAC Linker Attachment

Unlike lenalidomide, which possesses an amino group at the 4-position of the isoindolinone ring, this compound features a nitro group at the 5-position and lacks the amino group entirely ("desamino"). This structural difference alters the solvent-exposed surface of the CRBN-bound ligand and provides a distinct exit vector for linker conjugation [1]. While lenalidomide's 4-amino group is a common conjugation site, the absence of this group in the target compound necessitates alternative conjugation strategies (e.g., at the 5-position via reduction of the nitro group or at the piperidine-2,6-dione moiety), enabling the exploration of novel PROTAC geometries that may improve ternary complex stability and degradation efficiency for specific targets.

PROTAC Design Linker Chemistry Ternary Complex

Key Research & Industrial Applications for 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione


Synthesis of Ultra-Potent PROTACs for Difficult-to-Degrade Targets

Leveraging its sub-nanomolar CRBN binding affinity (IC50 = 1.10 nM) [1], this compound is ideally suited as the E3 ligase ligand component in PROTACs designed to degrade challenging or low-abundance protein targets. Its high potency ensures efficient CRBN recruitment even at low degrader concentrations, potentially overcoming efficacy limitations encountered with lenalidomide (IC50 = 1380 nM) or pomalidomide (IC50 = 739 nM) based PROTACs [2][3]. This is particularly relevant for targets with low expression levels or for achieving deep degradation required for robust phenotypic responses.

Optimization of Ternary Complex Geometry via Alternative Linker Exit Vector

The unique structural features—the 5-nitro group and the absence of the 4-amino group—provide a distinct exit vector for linker attachment compared to lenalidomide [4]. This compound is therefore a strategic choice for medicinal chemistry campaigns focused on optimizing the ternary complex geometry between the target protein, the PROTAC, and CRBN. By exploring linker attachments at the C5 position (after nitro reduction) or other sites, researchers can fine-tune the spatial orientation of the POI relative to the E3 ligase, which is crucial for maximizing ubiquitination efficiency and minimizing off-target degradation [4].

Analytical Reference Standard for Lenalidomide Drug Substance Quality Control

As a fully characterized Lenalidomide Impurity 45 [5], this compound is employed as a certified reference standard in pharmaceutical quality control (QC) laboratories. It is used for the development and validation of stability-indicating HPLC methods, forced degradation studies, and the routine monitoring of related substances in lenalidomide active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with ICH guidelines and pharmacopoeial monographs [6].

Development of Novel Molecular Glue Degraders

Given its high CRBN binding affinity and distinct chemical structure, this compound serves as an excellent starting point or core scaffold for the discovery and optimization of next-generation molecular glue degraders. Its potency may enable the recruitment of novel neosubstrates for degradation or enhance the degradation of known neosubstrates (e.g., IKZF1/3, CK1α) with greater efficacy, providing a valuable tool for chemical biology and drug discovery efforts aimed at expanding the druggable proteome [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.